6-[4-(2,5-dimethylphenyl)piperazin-1-yl]-9-methyl-9H-purine
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Overview
Description
6-[4-(2,5-dimethylphenyl)piperazin-1-yl]-9-methyl-9H-purine is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(2,5-dimethylphenyl)piperazin-1-yl]-9-methyl-9H-purine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution Reactions: The protected piperazine is then subjected to substitution reactions to introduce the 2,5-dimethylphenyl group.
Purine Ring Formation: The final step involves the formation of the purine ring. This can be achieved through a series of cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6-[4-(2,5-dimethylphenyl)piperazin-1-yl]-9-methyl-9H-purine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
6-[4-(2,5-dimethylphenyl)piperazin-1-yl]-9-methyl-9H-purine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: The compound is investigated for its effects on neurotransmitter receptors and ion channels.
Biochemistry: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 6-[4-(2,5-dimethylphenyl)piperazin-1-yl]-9-methyl-9H-purine involves its interaction with specific molecular targets such as neurotransmitter receptors and ion channels. For instance, it has been shown to selectively activate DAG-activated TRPC3/TRPC6/TRPC7 channels, leading to various physiological effects . The compound can also induce neurite growth and neuroprotection in cultured neurons .
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also interact with neurotransmitter receptors and have similar pharmacological profiles.
N-(2,6-Dimethylphenyl)-1-piperazineacetamide: This compound shares structural similarities and is used in similar research applications.
Uniqueness
6-[4-(2,5-dimethylphenyl)piperazin-1-yl]-9-methyl-9H-purine is unique due to its specific interaction with TRPC channels and its potential neuroprotective effects. Its structural features allow for selective activation of these channels, distinguishing it from other piperazine derivatives.
Properties
IUPAC Name |
6-[4-(2,5-dimethylphenyl)piperazin-1-yl]-9-methylpurine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6/c1-13-4-5-14(2)15(10-13)23-6-8-24(9-7-23)18-16-17(19-11-20-18)22(3)12-21-16/h4-5,10-12H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBGUNZIYJFMEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC=NC4=C3N=CN4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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